molecular formula C15H14N4O2 B14435109 2,3-Bis(phenylhydrazinylidene)propanoic acid CAS No. 75640-08-3

2,3-Bis(phenylhydrazinylidene)propanoic acid

Cat. No.: B14435109
CAS No.: 75640-08-3
M. Wt: 282.30 g/mol
InChI Key: WKOCWIVJRQWMFX-UHFFFAOYSA-N
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Description

2,3-Bis(phenylhydrazinylidene)propanoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(phenylhydrazinylidene)propanoic acid typically involves the reaction of phenylhydrazine with a suitable precursor, such as a diketone or an aldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and ethanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(phenylhydrazinylidene)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,3-Bis(phenylhydrazinylidene)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(phenylhydrazinylidene)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A precursor used in the synthesis of 2,3-Bis(phenylhydrazinylidene)propanoic acid.

    Hydrazones: A class of compounds with similar hydrazone linkages.

    Propanoic Acid Derivatives: Compounds with a propanoic acid backbone.

Uniqueness

This compound is unique due to its dual phenylhydrazinylidene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

75640-08-3

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2,3-bis(phenylhydrazinylidene)propanoic acid

InChI

InChI=1S/C15H14N4O2/c20-15(21)14(19-18-13-9-5-2-6-10-13)11-16-17-12-7-3-1-4-8-12/h1-11,17-18H,(H,20,21)

InChI Key

WKOCWIVJRQWMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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